N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with a molecular formula of C16H16F2N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of benzylamine with methylsulfonyl chloride to form benzyl(methylsulfonyl)amine. This intermediate is then reacted with 2,6-difluoroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide
- 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide
Uniqueness
N~2~-benzyl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H16F2N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H16F2N2O3S/c1-24(22,23)20(10-12-6-3-2-4-7-12)11-15(21)19-16-13(17)8-5-9-14(16)18/h2-9H,10-11H2,1H3,(H,19,21) |
InChI Key |
SEQKSYSRQJBGRS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2F)F |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2F)F |
solubility |
53.2 [ug/mL] |
Origin of Product |
United States |
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